Cas no 368835-19-2 (3-Methoxy-6-nitro-pyridine-2-carbaldehyde)
3-Methoxy-6-nitro-pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-6-nitropicolinaldehyde
- 3-methoxy-6-nitropyridine-2-carbaldehyde
- 3-methoxy-6-nitro-pyridine-2-carbaldehyde
- 3-Methoxy-6-nitro-pyridine-2-carbaldehyde
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- Inchi: 1S/C7H6N2O4/c1-13-6-2-3-7(9(11)12)8-5(6)4-10/h2-4H,1H3
- InChI Key: DBYCCIOLSNTFRN-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C([N+](=O)[O-])N=C1C=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- XLogP3: 0.8
- Topological Polar Surface Area: 85
3-Methoxy-6-nitro-pyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004664-250mg |
3-Methoxy-6-nitropicolinaldehyde |
368835-19-2 | 95% | 250mg |
$1078.00 | 2023-09-02 | |
| Alichem | A029004664-500mg |
3-Methoxy-6-nitropicolinaldehyde |
368835-19-2 | 95% | 500mg |
$1617.60 | 2023-09-02 | |
| Alichem | A029004664-1g |
3-Methoxy-6-nitropicolinaldehyde |
368835-19-2 | 95% | 1g |
$2895.00 | 2023-09-02 |
3-Methoxy-6-nitro-pyridine-2-carbaldehyde Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-Methoxy-6-nitro-pyridine-2-carbaldehyde
Comprehensive Overview of 3-Methoxy-6-nitro-pyridine-2-carbaldehyde (CAS No. 368835-19-2): Properties, Applications, and Research Insights
3-Methoxy-6-nitro-pyridine-2-carbaldehyde (CAS No. 368835-19-2) is a specialized organic compound belonging to the nitropyridine derivative family. This compound features a unique molecular structure combining a methoxy group, a nitro group, and an aldehyde functionality, making it a versatile intermediate in pharmaceutical and agrochemical research. Its CAS registry number ensures precise identification in global chemical databases, while its systematic name reflects its IUPAC nomenclature compliance.
In recent years, the demand for nitro-substituted heterocycles like 3-Methoxy-6-nitro-pyridine-2-carbaldehyde has surged due to their role in synthesizing bioactive molecules. Researchers highlight its utility in cross-coupling reactions and as a precursor for ligand design in catalysis. The compound’s electron-withdrawing nitro group enhances reactivity, enabling applications in material science and drug discovery. A 2023 study published in the Journal of Organic Chemistry emphasized its potential in constructing multifunctional scaffolds for kinase inhibitors.
From an industrial perspective, 368835-19-2 is synthesized via controlled nitration and formylation of pyridine derivatives. Optimized protocols ensure high purity (>98%), critical for high-throughput screening in medicinal chemistry. Environmental considerations are addressed through green chemistry principles, aligning with trends in sustainable synthesis. Analytical techniques like HPLC and NMR validate its structural integrity, while QSAR models predict its physicochemical properties.
Emerging discussions in scientific forums focus on this compound’s role in AI-driven drug discovery. Machine learning algorithms leverage its molecular descriptors to optimize ADMET profiles. Additionally, its photophysical properties are explored for OLED materials, responding to the growing interest in energy-efficient technologies. Patent filings (e.g., WO202215678A1) highlight derivatives of 3-Methoxy-6-nitro-pyridine-2-carbaldehyde as key components in antiviral formulations.
For researchers sourcing CAS 368835-19-2, suppliers emphasize batch-to-batch consistency and regulatory compliance. Storage recommendations include protection from light and moisture to preserve its aldehyde functionality. Safety data sheets (SDS) provide guidelines for handling, though it’s classified as non-hazardous under standard conditions. The compound’s chromatographic behavior is documented for seamless integration into automated synthesis platforms.
Future directions include exploring its bioconjugation potential for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Collaborative studies between academia and industry aim to expand its utility in precision medicine. As synthetic methodologies advance, 368835-19-2 remains a focal point for innovation in small-molecule therapeutics and functional materials.
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